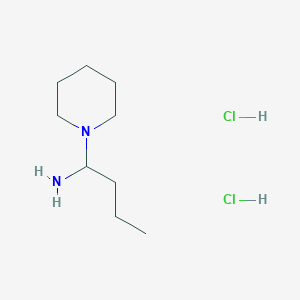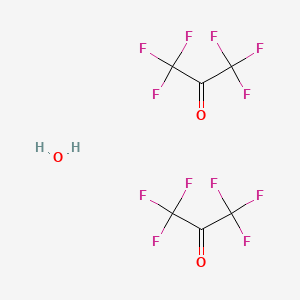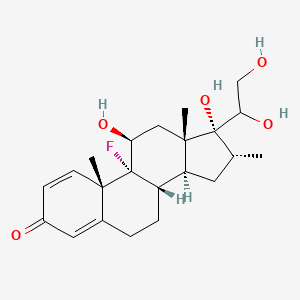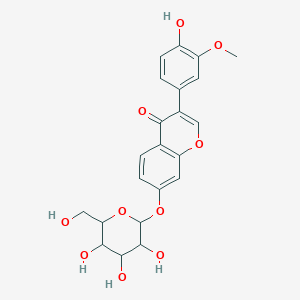
1-Piperidinebutanamine 2HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La 1-Pipéridinebutanamine 2HCl peut être synthétisée par réaction de la pipéridine avec le 1,4-dibromobutane en présence d'une base telle que le carbonate de potassium. La réaction implique généralement une irradiation micro-ondes pour obtenir des rendements et une pureté élevés . Le schéma réactionnel général est le suivant : [ \text{Pipéridine} + \text{1,4-Dibromobutane} \rightarrow \text{1-Pipéridinebutanamine} ] L'amine résultante est ensuite traitée avec de l'acide chlorhydrique pour former le sel dihydrochlorure.
Méthodes de production industrielle : La production industrielle de la 1-Pipéridinebutanamine 2HCl implique souvent des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de conditions réactionnelles optimisées garantit une efficacité et une évolutivité élevées .
Analyse Des Réactions Chimiques
Types de réactions : La 1-Pipéridinebutanamine 2HCl subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent le convertir en amines secondaires ou tertiaires.
Substitution : Il peut subir des réactions de substitution nucléophile, où le groupe amine est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) sont souvent utilisés.
Substitution : Des réactifs comme les halogénures d'alkyle et les chlorures d'acyle sont utilisés en milieu basique.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des N-oxydes, tandis que les réactions de substitution peuvent produire divers dérivés de pipéridine substitués .
Applications De Recherche Scientifique
La 1-Pipéridinebutanamine 2HCl a une large gamme d'applications en recherche scientifique :
Industrie : Le composé est utilisé dans la production de divers produits chimiques et matériaux industriels.
Mécanisme d'action
Le mécanisme d'action de la 1-Pipéridinebutanamine 2HCl implique son interaction avec des cibles moléculaires et des voies spécifiques. Elle peut agir comme un ligand pour certains récepteurs ou enzymes, modulant leur activité. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte dans lequel le composé est utilisé .
Composés similaires :
Pipéridine : Une amine hétérocyclique à six chaînons basique largement utilisée en synthèse organique.
Pipérine : Un alcaloïde présent dans le poivre noir avec diverses propriétés pharmacologiques.
Unicité : La 1-Pipéridinebutanamine 2HCl est unique en raison de sa structure spécifique, qui combine les propriétés de la pipéridine et de la butanamine. Cette combinaison lui permet de participer à une large gamme de réactions chimiques et en fait un composé précieux dans diverses applications scientifiques et industrielles .
Mécanisme D'action
The mechanism of action of 1-Piperidinebutanamine 2HCl involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Piperidine: A basic six-membered heterocyclic amine widely used in organic synthesis.
Piperine: An alkaloid found in black pepper with various pharmacological properties.
Pyridine: A six-membered aromatic heterocycle with a nitrogen atom, used in many chemical reactions.
Uniqueness: 1-Piperidinebutanamine 2HCl is unique due to its specific structure, which combines the properties of piperidine and butanamine. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C9H22Cl2N2 |
|---|---|
Poids moléculaire |
229.19 g/mol |
Nom IUPAC |
1-piperidin-1-ylbutan-1-amine;dihydrochloride |
InChI |
InChI=1S/C9H20N2.2ClH/c1-2-6-9(10)11-7-4-3-5-8-11;;/h9H,2-8,10H2,1H3;2*1H |
Clé InChI |
WLUWFVWBHYDZTD-UHFFFAOYSA-N |
SMILES canonique |
CCCC(N)N1CCCCC1.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(7'-methyl-5',7-dioxo-4',5'-dihydro-3'H-spiro[azepane-4,2'-benzo[f][1,4]oxazepin]-1-yl)acetic acid](/img/structure/B12301007.png)
![1-(4-Fluorophenyl)-4-(1,2,4,4a,5,6-hexahydro-3h-pyrazino[1,2-a]quinolin-3-yl)butan-2-one dihydrochloride](/img/structure/B12301012.png)
![N-Methyl-2-(3-nitrophenyl)-N-[2-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B12301021.png)
![(2S)-2-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]-4-methylpentanoic acid](/img/structure/B12301022.png)
![1-Azabicyclo[2.2.2]octan-3-yl 6-[4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-3-methoxypiperidin-1-yl]hexanoate;dihydrochloride](/img/structure/B12301026.png)
![N-[[2-[2-[4-[[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]phenoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12301030.png)

![N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide](/img/structure/B12301045.png)
![(3,4,10,15-Tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-2-yl) acetate](/img/structure/B12301054.png)

